(E)-3-(2-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Description
Properties
IUPAC Name |
(E)-3-(2-chloroanilino)-1-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O/c1-30(2)22-14-17(23(25,26)27)13-20(29-22)15-7-9-16(10-8-15)21(31)11-12-28-19-6-4-3-5-18(19)24/h3-14,28H,1-2H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRXXVWCZAILBO-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)C=CNC3=CC=CC=C3Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=CC=C3Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities, particularly in anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H19ClF3N3
- Molecular Weight : 395.83 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to inhibition of cancer cell proliferation and induction of apoptosis. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity, facilitating better cellular uptake.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent anticancer activity against several human cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.85 | Significant growth inhibition |
| A549 | 4.53 | Moderate growth inhibition |
| HCT116 | 6.48 | Induction of apoptosis |
These results indicate that the compound may serve as a promising candidate for further development in cancer therapy.
Mechanistic Insights
The compound's anticancer effects are believed to be mediated through several mechanisms:
- Inhibition of Cell Cycle Progression : The compound disrupts the normal cell cycle, leading to increased apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels contribute to oxidative stress, promoting cancer cell death.
- Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt and MAPK, which are crucial in cell survival and proliferation.
Case Studies
-
Study on MCF-7 Breast Cancer Cells :
- Researchers observed that treatment with (E)-3-(2-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis showed a significant increase in apoptotic cells after treatment.
-
In Vivo Efficacy :
- Animal studies demonstrated that administration of the compound led to tumor regression in xenograft models of breast cancer, supporting its potential for therapeutic use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Binding
- Target Compound vs. : The pyridine ring in the target compound (vs. The piperazine group in introduces a flexible, basic nitrogen center, which may enhance solubility but increase metabolic instability compared to the rigid dimethylamino-pyridine in the target.
- Target Compound vs. ’s 2-fluoro-4-CF₃-phenyl substituent lacks the pyridine system, reducing steric bulk and possibly improving membrane permeability.
Physicochemical Properties
- Lipophilicity : The target compound’s CF₃-pyridine and chlorophenyl groups increase logP compared to ’s simpler structure. ’s piperazine-pyrimidine system may lower logP due to polar N atoms.
- Solubility: ’s smaller size and dimethylamino group likely enhance aqueous solubility, whereas the target compound’s extended aromatic system may require formulation optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
